molecular formula C6H10O2 B3029397 3-(HYDROXYMETHYL)CYCLOPENTAN-1-ONE CAS No. 64646-09-9

3-(HYDROXYMETHYL)CYCLOPENTAN-1-ONE

Cat. No.: B3029397
CAS No.: 64646-09-9
M. Wt: 114.14 g/mol
InChI Key: ZUDJASYMJNCZKF-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)cyclopentan-1-one is an organic compound with the molecular formula C6H10O2 It is a cyclopentanone derivative with a hydroxymethyl group attached to the third carbon of the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the Morita-Baylis-Hillman reaction, where 2-cyclopenten-1-one reacts with formalin in the presence of a phosphine catalyst such as tributylphosphine or dimethylphenylphosphine. The reaction is highly efficient and yields the desired product in excellent quantities .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to form a hydroxyl group.

    Substitution: The hydroxymethyl group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)cyclopentan-1-one.

    Reduction: 3-(Hydroxymethyl)cyclopentanol.

    Substitution: Various substituted cyclopentanone derivatives.

Scientific Research Applications

3-(Hydroxymethyl)cyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: Lacks the hydroxymethyl group, making it less reactive in certain reactions.

    3-(Hydroxymethyl)cyclopentanol: Contains an additional hydroxyl group, altering its chemical properties.

    2-Hydroxymethyl-2-cyclopenten-1-one: Similar structure but with different reactivity due to the position of the hydroxymethyl group.

Uniqueness

3-(Hydroxymethyl)cyclopentan-1-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis. Its hydroxymethyl group provides additional reactivity compared to cyclopentanone, making it more versatile in various applications .

Biological Activity

3-(Hydroxymethyl)cyclopentan-1-one (HCPN) is an organic compound characterized by its unique cyclopentanone structure with a hydroxymethyl group at the 3-position. This compound has garnered attention in various fields of chemistry and biology due to its potential applications in medicinal chemistry, organic synthesis, and as a building block for biologically active compounds.

  • Molecular Formula : C₆H₁₀O₂
  • Structure : Cyclopentanone with a hydroxymethyl group at the 3-position
  • Synthesis : Commonly synthesized via the Morita-Baylis-Hillman reaction, where 2-cyclopenten-1-one reacts with formalin in the presence of a phosphine catalyst.

Biological Activities

Research indicates that this compound exhibits several biological activities , including:

  • Antimicrobial Activity : Derivatives of HCPN have shown potential antimicrobial properties, suggesting its usefulness in developing new antimicrobial agents.
  • Anti-inflammatory Effects : Preliminary studies indicate that HCPN may possess anti-inflammatory properties, although detailed investigations are still ongoing to elucidate its mechanisms of action.

The exact mechanism of action of this compound is not fully understood. However, it is believed that the hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity. The specific molecular targets and pathways depend on the application context .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
CyclopentanoneLacks hydroxymethyl groupLess reactive compared to HCPN
2-HydroxymethylcyclopentanoneHydroxymethyl group at position 2Different reactivity and potential biological effects
4-HydroxymethylcyclopentanoneHydroxymethyl group at position 4Alters chemical properties affecting solubility
3-MethylcyclopentanoneMethyl group instead of hydroxymethylChanges reactivity profile significantly

This table illustrates how slight variations in structure can lead to significant differences in properties and potential applications.

Case Studies

  • Isolation from Natural Sources : HCPN has been isolated from the herb Alangium chinense, which suggests its potential pharmacological properties. This natural occurrence highlights its relevance in traditional medicine and warrants further investigation into its therapeutic applications.
  • Synthetic Applications : In organic synthesis, HCPN serves as an important intermediate for the synthesis of complex organic molecules, demonstrating its versatility as a building block in medicinal chemistry.

Toxicological Profile

Toxicological assessments indicate that cyclopentanones, including HCPN, generally exhibit low toxicity levels. Studies show minimal evidence of skin irritation and no significant mutagenic or genotoxic activity in bacterial and mammalian cell line assays . These findings support the safety profile of HCPN for potential applications in pharmaceuticals and other industries.

Properties

IUPAC Name

3-(hydroxymethyl)cyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-4-5-1-2-6(8)3-5/h5,7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDJASYMJNCZKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary sources of 3-(Hydroxymethyl)cyclopentanone?

A1: 3-(Hydroxymethyl)cyclopentanone (HCPN) is not naturally occurring but can be synthesized from renewable biomass sources. One of the primary production routes involves the catalytic hydrogenative ring rearrangement of 5-(hydroxymethyl)furfural (HMF) [, , , ]. HMF, in turn, can be derived from the dehydration of fructose, a sugar abundant in biomass.

Q2: What makes 3-(Hydroxymethyl)cyclopentanone a promising platform chemical?

A2: HCPN's structure, featuring both a ketone and a hydroxyl group, offers versatile reactivity, allowing for various chemical transformations. This versatility makes it a potential building block for numerous valuable chemicals, including pharmaceuticals, polymers, and fuels []. Additionally, its origin from renewable biomass sources positions it as a sustainable alternative to petroleum-derived chemicals.

Q3: What types of catalysts are effective in producing 3-(Hydroxymethyl)cyclopentanone from 5-(hydroxymethyl)furfural?

A3: Various heterogeneous catalysts have shown promise in facilitating the conversion of HMF to HCPN. Nickel supported on alumina (Ni/Al2O3) derived from layered double hydroxides has demonstrated good activity and selectivity for HCPN production in an aqueous medium [, ]. Other notable examples include palladium supported on pyrochlore catalysts with oxygen vacancies [] and palladium supported on various lanthanum-based pyrochlores (La2B2O7, where B=Ti, Zr, Ce) []. The choice of catalyst and reaction conditions significantly influences the selectivity towards HCPN versus other potential products like tetrahydrofuran-2,5-diyldimethanol.

Q4: What challenges are associated with the catalytic production of 3-(Hydroxymethyl)cyclopentanone?

A4: While promising, the catalytic synthesis of HCPN faces challenges. One significant hurdle is achieving high selectivity towards HCPN while minimizing the formation of byproducts. Reaction temperature plays a crucial role, with lower temperatures favoring HCPN formation, while higher temperatures can lead to the formation of 3-hydroxymethyl cyclopentanone []. Another challenge is catalyst deactivation, often due to coke formation, necessitating regeneration processes []. Research continues to optimize catalyst design and reaction conditions to enhance HCPN yield and process sustainability.

Q5: Are there any computational studies related to the production or applications of 3-(Hydroxymethyl)cyclopentanone?

A5: While the provided abstracts don't detail specific computational studies on HCPN, they highlight the importance of understanding reaction mechanisms and catalyst behavior. Computational chemistry tools, like Density Functional Theory (DFT), can be employed to investigate the reaction pathways involved in HCPN synthesis, helping to design more efficient and selective catalysts []. These tools can also predict the properties and reactivity of HCPN derivatives, guiding the development of new applications.

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